N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
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Overview
Description
N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, an oxadiazole ring, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- N-(tert-butyl)-4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Uniqueness
N-tert-butyl-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to the presence of the isopropyl group on the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-tert-butyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-10(2)12-17-18-13(21-12)11-6-8-19(9-7-11)14(20)16-15(3,4)5/h10-11H,6-9H2,1-5H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROKXFHYBXJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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